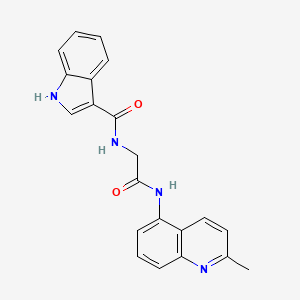

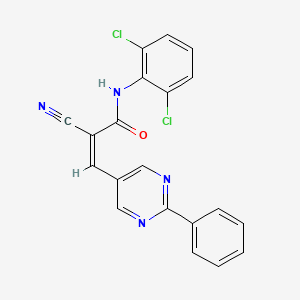

(1R)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1R)-6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is a derivative of tetrahydroharmine (THH), a compound found in the Banisteriopsis caapi vine used in traditional Ayahuasca brews. 6-MeO-THH is a selective agonist of the serotonin 5-HT1A receptor, which has been implicated in the treatment of depression, anxiety, and other psychiatric disorders.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis Techniques : Various methods of synthesizing derivatives of 6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine have been explored, including alternative synthesis routes and stereoselective processes. For example, Oztaşkın et al. (2011) detailed an alternative synthesis of a similar compound, 5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine, from 2-naphthoic acid (Öztaşkın, Göksu, & SeÇen, 2011). Additionally, Han et al. (2007) developed a large-scale, stereoselective process for synthesizing a similar compound, (1R,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, highlighting the importance of stereochemistry in synthesis (Han et al., 2007).

Spectral and Structural Analysis : Arivazhagan et al. (2014) conducted a comprehensive study on the vibrational analysis, molecular electrostatic potential, non-linear optical properties, and other spectroscopic characteristics of 6-methoxy-1,2,3,4-tetrahydronaphthalene, providing insights into its conformational stability and electronic structure (Arivazhagan, Kavitha, & Subhasini, 2014).

Crystallographic Studies : Kaiser et al. (2023) analyzed the crystal structures of compounds related to 6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine, contributing to the understanding of the molecular configurations and conformations in the solid state (Kaiser et al., 2023).

Applications in Drug Development and Pharmacology

Dopaminergic Activity : Research has focused on the dopaminergic properties of tetrahydronaphthalene derivatives. McDermot et al. (1976) investigated the dopaminergic activity of compounds including 5-hydroxy-2-dipropylamino-1,2,3,4-tetrahydronaphthalene, indicating the potential use of these derivatives in understanding and targeting dopamine receptors (McDermot, Mckenzie, & Freeman, 1976).

Synthesis of Phenethylamine Moiety : Yamashita et al. (1993) explored the synthesis of phenethylamine moiety by photoamination of styrene derivatives with ammonia, demonstrating the chemical versatility and potential pharmacological relevance of tetrahydronaphthalene derivatives (Yamashita et al., 1993).

Receptor Binding Studies : Investigations into the binding affinities of tetrahydronaphthalene derivatives to various receptors have been conducted, illustrating their potential as pharmacological tools or drug leads. For example, Abate et al. (2011) studied analogues of the σ receptor ligand 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28), contributing to the understanding of receptor binding characteristics (Abate et al., 2011).

Propriétés

IUPAC Name |

(1R)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-13-9-5-6-10-8(7-9)3-2-4-11(10)12/h5-7,11H,2-4,12H2,1H3/t11-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWDPZDVSZWOAFS-LLVKDONJSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(CCC2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)[C@@H](CCC2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-2-methyl-5-[methyl(prop-2-ynyl)amino]pyridazin-3-one](/img/structure/B3006984.png)

![3-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3006985.png)

![N-[2-(2,4-dichlorophenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3006986.png)

![2-[[1-(2,4-Dichlorobenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B3006992.png)

![2-[(2,5-Dichlorophenyl)methoxy]-5-(phenoxymethyl)-1,3-thiazole](/img/structure/B3006995.png)